physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
physicochemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic organic compound built upon the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry and drug development, frequently appearing as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this molecule in synthetic strategies, formulation development, and structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of its molecular structure, computed and experimental properties, spectroscopic signature, and essential handling protocols, grounded in authoritative data and practical scientific insights.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is defined by a fused pyrrole and pyridine ring system, with a carboxylic acid substituent at the 2-position of the pyrrole ring and a chlorine atom at the 5-position of the pyridine ring. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid[3] |
| CAS Number | 800401-84-7[3] |
| Molecular Formula | C₈H₅ClN₂O₂[3][4] |
| Molecular Weight | 196.59 g/mol [3][4] |
| Canonical SMILES | C1=C2C=C(NC2=NC=C1Cl)C(=O)O[3] |
| InChIKey | YMSGAOPCRLRFMT-UHFFFAOYSA-N[3] |
| Synonyms | 5-Chloro-7-azaindole-2-carboxylic acid |
Computed Physicochemical Properties: A Predictive Analysis
In modern drug discovery, in silico predictions provide critical early insights into a molecule's potential behavior, guiding experimental design and resource allocation. These computed properties, derived from the molecule's structure, offer a quantitative forecast of its pharmacokinetic profile.
| Property | Computed Value | Significance in Drug Development |
| XLogP3 | 1.8[3] | This value indicates moderate lipophilicity. A LogP in this range often represents a favorable balance between aqueous solubility for formulation and lipid solubility for membrane permeability, a key factor for oral bioavailability. |
| Polar Surface Area (PSA) | 66 Ų[3] | The PSA is below the 140 Ų threshold often associated with good cell permeability. This value suggests the molecule has a reasonable chance of crossing biological membranes. |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the pyrrole N-H groups can donate hydrogen bonds, contributing to interactions with biological targets and influencing solubility. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the pyridine nitrogen, and the hydroxyl oxygen can accept hydrogen bonds, further defining its interaction potential and solubility. |
| Rotatable Bonds | 1 | The low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity to a target protein by reducing the entropic penalty upon binding. |
| Exact Mass | 196.0039551 Da[3] | Essential for high-resolution mass spectrometry analysis to confirm identity and purity. |
Experimental Properties and Handling
While computational data is predictive, experimental data provides a tangible characterization of the compound's behavior.
Appearance and Solubility
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Physical Form : The compound is typically supplied as a solid.
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Solubility Profile : Precise quantitative solubility data is not widely published. However, based on its structure, a qualitative profile can be expertly inferred:
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Aqueous Solubility : Expected to be low in neutral water due to the rigid, aromatic core.
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Alkaline Solubility : Readily soluble in aqueous bases (e.g., NaOH, NaHCO₃) due to the deprotonation of the acidic carboxylic acid group to form a more soluble carboxylate salt.
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Organic Solubility : Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are common for storing stock solutions in a research setting.
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Acidity and Basicity (pKa)
Experimentally determined pKa values are not available in the reviewed literature. However, we can predict the acidic and basic centers:
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Carboxylic Acid (pKa₁) : The primary acidic site is the carboxylic acid proton. Its pKa is expected to be in the range of 3-5, typical for carboxylic acids on an electron-deficient aromatic system.
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Pyridine Nitrogen (pKa₂) : The pyridine nitrogen acts as a base. Its basicity will be reduced by the electron-withdrawing effect of the chlorine atom and the fused pyrrole ring.
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Pyrrole N-H : The pyrrole N-H proton is very weakly acidic, with a pKa typically above 17, and does not play a role in normal aqueous acid-base chemistry.
Safety and Handling
Prudent laboratory practice requires adherence to safety protocols based on known hazards.
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Hazard Classification : The compound is classified as an irritant.[4] GHS hazard statements indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and respiratory irritation.[3]
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Recommended Handling :
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Always handle in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Spectroscopic Characterization Workflow
Spectroscopic analysis is indispensable for verifying the molecular structure and assessing the purity of a sample. The following sections describe the expected spectral features for 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H5ClN2O2 | CID 44630705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
